Isotriuvaretin
Description
Contextualization of Isotriuvaretin as a Natural Product
This compound is a naturally occurring chemical compound that has been identified within plants of the Uvaria genus, which belongs to the Annonaceae family. This genus is comprised of shrubs, small trees, and lianas found in tropical regions of Africa and Asia. tandfonline.com Specifically, this compound has been reported as a constituent of Uvaria angolensis and has also been isolated from the stem bark of Uvaria puguensis. tandfonline.comdspacedirect.orgtandfonline.com The isolation of this compound is a classic example of natural product chemistry, where organisms are investigated to discover novel chemical structures. These compounds, known as secondary metabolites, are not essential for the basic survival of the organism but often play roles in defense, signaling, and adaptation to their environment. nih.gov
The process of discovering a natural product like this compound typically involves the collection of the plant material, followed by extraction with various solvents to separate the chemical constituents. Subsequent chromatographic techniques are then employed to isolate the pure compound. The structural elucidation of these complex molecules is a critical step, accomplished through advanced spectroscopic methods. tandfonline.com
Classification and Structural Archetype of this compound
The chemical architecture of this compound places it within specific hierarchical classes of organic compounds, defined by its core skeleton and substituent groups. Its systematic name is 1-[2,4-dihydroxy-3-[[2-hydroxy-5-[(2-hydroxyphenyl)methyl]phenyl]methyl]-5-[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one.
At a high level, this compound is categorized under the superclass of flavonoids. Flavonoids are a diverse group of plant secondary metabolites characterized by a C6-C3-C6 skeleton, which consists of two phenyl rings (A and B) and a heterocyclic ring (C). dspacedirect.orgresearchgate.net There are over 10,000 known flavonoid compounds, and they are involved in a wide range of functions within plants, including pigmentation and defense against stresses. researchgate.net
More specifically, this compound belongs to the class of chalcones and their hydrogenated derivatives, dihydrochalcones. academicjournals.org Chalcones are open-chain flavonoids that serve as precursors in the biosynthesis of other flavonoids and are characterized by a 1,3-diaryl-2-propen-1-one backbone. jst.go.jpuonbi.ac.ke Dihydrochalcones are a smaller subgroup where the double bond in the three-carbon bridge of the chalcone (B49325) structure has been reduced. academicjournals.orgresearchgate.net this compound is a highly substituted C-benzylated dihydrochalcone (B1670589), indicating the presence of benzyl (B1604629) groups attached to its core structure, which contributes to its structural complexity. tandfonline.comtandfonline.com
Significance of Natural Products in Chemical Biology and Drug Discovery Research
Natural products have historically been and continue to be a cornerstone of chemical biology and drug discovery. tandfonline.comresearchgate.net Their immense structural diversity and stereochemical complexity, which are honed through evolution to interact with biological macromolecules, make them a rich source of novel pharmacophores. nih.govresearchgate.net It is estimated that a significant percentage of all approved medicines are either natural products or their semi-synthetic derivatives. tandfonline.comgoogle.com
Compounds derived from nature often possess favorable properties for interacting with challenging biological targets, such as protein-protein interfaces, that are often considered "undruggable" by conventional synthetic small molecules. researchgate.net The unique and varied architectures of natural products provide inspiration for the design of new compound libraries and serve as templates for further chemical modification to optimize therapeutic properties. tandfonline.comnih.gov
Overview of Research Trajectories for Complex Natural Compounds like this compound
The scientific journey for a complex natural compound like this compound typically follows a well-defined trajectory.
Isolation and Structure Elucidation: The initial step is the discovery and isolation of the compound from its natural source, as was done for this compound from Uvaria species. tandfonline.comtandfonline.com This is followed by the determination of its precise three-dimensional chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. tandfonline.com
Biological Screening: Once a pure compound with a known structure is available, it is often screened against a wide array of biological targets to identify any potential therapeutic activities. Given that other C-benzylated dihydrochalcones from Uvaria have shown cytotoxic and antimicrobial activities, a logical path for this compound would be to investigate its potential in these areas. dspacedirect.orgresearchgate.net
Total Synthesis: To provide a sustainable and scalable supply for further research and to allow for the creation of analogs, chemists often undertake the total synthesis of the natural product. This process involves developing a step-by-step chemical route to construct the complex molecule from simpler, commercially available starting materials.
Medicinal Chemistry and Target Identification: If promising biological activity is found, medicinal chemists will synthesize derivatives of the natural product to improve its potency, selectivity, and pharmacokinetic properties. A crucial part of this stage is identifying the specific biological macromolecule (the "target") that the compound interacts with to exert its effect, a process often referred to as "de-orphaning".
This systematic approach allows scientists to unlock the full potential of complex natural products, transitioning from initial discovery to potentially new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2,4-dihydroxy-3-[[2-hydroxy-5-[(2-hydroxyphenyl)methyl]phenyl]methyl]-5-[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34O7/c1-44-37-29(21-26-12-6-8-14-31(26)39)35(42)28(36(43)34(37)33(41)18-15-23-9-3-2-4-10-23)22-27-20-24(16-17-32(27)40)19-25-11-5-7-13-30(25)38/h2-14,16-17,20,38-40,42-43H,15,18-19,21-22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUSLHRISJPBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1CC2=CC=CC=C2O)O)CC3=C(C=CC(=C3)CC4=CC=CC=C4O)O)O)C(=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies of Isotriuvaretin
Phytogeographical Distribution and Botanical Sources of Isotriuvaretin
This compound has been identified in various plant species, predominantly within the Uvaria genus, which is part of the Annonaceae family. This family is widely distributed across tropical regions of Africa, Asia, and Australia.
This compound has been successfully isolated from the root bark of Uvaria leptocladon. Alongside this compound, other known dihydrochalcones such as triuvaretin, uvaretin (B1683745), isouvaretin, diuvaretin (B1227804), and angoluvarin were also identified in this species. The structural elucidation of these compounds was achieved through various spectroscopic methods, including homo- and heteronuclear 2D-NMR. capes.gov.brnih.govhms.org.gracs.org
The root bark of Uvaria tanzaniae has also been a source for the isolation of dihydrochalcones. Phytochemical investigations of this species have yielded previously reported C-benzylated dihydrochalcones, specifically uvaretin and diuvaretin. While this compound is not explicitly mentioned in all reports for U. tanzaniae, its close association and co-occurrence with these compounds in related Uvaria species suggest its potential presence. tandfonline.comresearchgate.netnih.govnih.govresearchgate.net
The stem bark of Uvaria puguensis has been investigated, leading to the isolation of several C-benzyldihydrochalcones. Notably, a mixture of triuvaretin and this compound was found alongside uvaretin, diuvaretin, and chamuvaritin. The identification and structural determination were performed using a combination of spectroscopic techniques. ebi.ac.ukcolab.wsnih.govtandfonline.comnih.govtandfonline.com
This compound frequently occurs with other dihydrochalcones, forming a suite of related compounds within the same plant species. This co-occurrence is particularly noted in various Uvaria species. Identified co-occurring dihydrochalcones include:
Triuvaretin
Uvaretin
Diuvaretin
Isouvaretin
Chamuvaretin
Angoluvarin
This pattern of co-occurrence highlights a common biosynthetic pathway for these C-benzylated dihydrochalcones within the Annonaceae family. ebi.ac.ukcolab.wscapes.gov.brresearchgate.netnih.govajol.infonih.govresearchgate.net
The roots of Xylopia africana have also been a source for the isolation of C-benzylated dihydrochalcones. While specific reports detailing the isolation of this compound from Xylopia africana are less direct, related compounds like diuvaretin have been identified. Research on Xylopia africana has revealed the presence of dihydrochalcones, including diuvaretin and novel C-dibenzylated dihydrochalcones, suggesting a broader distribution of these compound classes within the Annonaceae family. researchgate.netresearchgate.netniscpr.res.inomicsdi.org
Extraction Techniques from Plant Biomass
The extraction of dihydrochalcones, including this compound, from plant biomass typically involves solvent-based methods. Common techniques employed for isolating these compounds from Annonaceae species include:
Soxhlet Extraction: This method involves the continuous extraction of plant material using a solvent, often ethanol (B145695) or dichloromethane, to efficiently isolate soluble compounds. westmont.eduscirp.orgresearchgate.netnrel.gov
Maceration: This traditional technique involves soaking the plant material in a solvent (e.g., ethanol) at room temperature for an extended period to allow for the diffusion of active compounds into the solvent. ajol.infogroupeberkem.com
Column Chromatography: Following initial solvent extraction, various chromatographic techniques, such as silica (B1680970) gel column chromatography and Sephadex LH-20 column chromatography, are employed to separate and purify individual compounds like this compound from complex mixtures. capes.gov.brscirp.orgajol.info
These extraction and purification processes are crucial for obtaining pure samples of this compound for further structural analysis and research. ebi.ac.ukcolab.wscapes.gov.brresearchgate.netnih.govtandfonline.comresearchgate.netnih.govajol.infonih.govresearchgate.netniscpr.res.inscirp.orgjuniperpublishers.comacs.orghms.org.grwestmont.edu
Chromatographic Purification Strategies
Chromatographic techniques are indispensable tools in natural product chemistry, enabling the separation and purification of individual compounds from intricate plant extracts mdpi.comresearchgate.netcolumn-chromatography.comrotachrom.comcorpuspublishers.comorgchemboulder.comresearchgate.netajrconline.org. These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. For this compound, as with many other secondary metabolites, purification relies heavily on these sophisticated separation strategies.
Column Chromatography Techniques
Column chromatography, in its various forms, serves as a foundational technique for purifying natural products. The general principle involves packing a column with a solid adsorbent, typically silica gel or alumina (B75360), which acts as the stationary phase. A liquid mobile phase, often a solvent mixture of varying polarities, is then passed through the column to elute the compounds researchgate.netcolumn-chromatography.comorgchemboulder.com. The separation is driven by the differing affinities of the compounds in the mixture for the stationary and mobile phases column-chromatography.comorgchemboulder.com.
Gravity Column Chromatography: This is a widely employed method where the mobile phase flows through the column solely by gravity ajol.inforesearchgate.netcolumn-chromatography.comcorpuspublishers.comorgchemboulder.com. After the plant extract is loaded onto the prepared column, solvent systems of increasing polarity are used to elute the compounds. The separated components are collected in fractions as they elute from the column's bottom orgchemboulder.com. This technique is fundamental for initial fractionation of crude extracts.
Flash Chromatography: An advancement over gravity column chromatography, flash chromatography utilizes positive air pressure to accelerate the flow of the mobile phase through the column orgchemboulder.comajrconline.org. This results in faster separations and is considered a more efficient preparative technique, often used for purifying larger sample quantities with moderate resolution ajrconline.org. It is frequently employed as a preliminary purification step for natural products ajrconline.org.
Sephadex LH-20 Chromatography: This method utilizes Sephadex LH-20, a lipophilic gel, for gel filtration and adsorption chromatography. It is often used for the purification of phenolic compounds and other natural products, typically eluting with solvent mixtures such as methanol/dichloromethane ajol.info.
Adsorption Chromatography: This broad category encompasses techniques where separation is based on the adsorption of compounds onto the stationary phase. Silica gel (SiO₂) and alumina (Al₂O₃) are common adsorbents used in adsorption chromatography, with silica gel being particularly prevalent in the purification of compounds like this compound researchgate.netcolumn-chromatography.comcorpuspublishers.comorgchemboulder.comimrpress.com.
The purification of this compound from Uvaria species often involves multiple stages of column chromatography. For instance, fractions obtained from initial chromatographic separations are frequently subjected to further purification using different solvent systems or stationary phases to achieve higher purity ajol.info.
Summary of Column Chromatography Techniques in Natural Product Isolation
| Chromatographic Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Application in Natural Product Isolation |
| Gravity Column Chromatography | Silica Gel, Alumina | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate | Initial fractionation of crude extracts, separation of compounds based on polarity. |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate, Ethyl Acetate/Methanol | Rapid purification of moderate to large sample quantities, often used as a preliminary step. |
| Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol/Dichloromethane | Purification of phenolic compounds and other natural products, gel filtration. |
| Adsorption Chromatography | Silica Gel, Alumina | Various polar/non-polar solvent mixtures | Separation based on differential adsorption of compounds to the stationary phase. |
Preparative Liquid Chromatography Applications
Preparative Liquid Chromatography (Prep LC), including High-Performance Liquid Chromatography (HPLC) at a larger scale, is designed for the isolation and purification of significant quantities of target compounds rotachrom.com. Unlike analytical LC, which focuses on sample analysis, Prep LC aims to obtain the compound of interest (CoI) in high purity and yield rotachrom.com.
Preparative HPLC (Prep HPLC): This technique utilizes HPLC principles but on a larger scale, employing wider columns and higher flow rates to process more material rotachrom.com. It is crucial for obtaining purified natural products for further study or potential application. Reverse-phase HPLC (RP-HPLC) is a common mode, effective for separating compounds with varying polarities ymc.eu.
Semi-Preparative HPLC: This serves as an intermediate scale between analytical and preparative HPLC, allowing for the separation of larger sample quantities than analytical methods but typically less than full preparative scale ymc.eu.
Isocratic Preparative LC: This method employs a constant mobile phase composition throughout the separation. It is noted for its efficiency in reducing run times and solvent consumption, thereby enhancing productivity and cost-effectiveness. Isocratic Prep LC is particularly well-suited as a rapid first-step purification for complex natural product mixtures waters.comselectscience.net.
While specific detailed preparative HPLC methods for this compound are not extensively detailed in the provided literature, the general application of these techniques is integral to isolating such compounds from plant extracts after initial column chromatography steps ajol.info. The process typically involves analyzing fractions from initial column chromatography using analytical HPLC and then scaling up the successful separation conditions to a preparative HPLC system mdpi.comrotachrom.comwaters.comselectscience.net.
Spectroscopic Elucidation and Advanced Structural Characterization of Isotriuvaretin
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is indispensable for mapping the atomic connectivity and spatial arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to achieve this.
¹H-NMR (Proton Nuclear Magnetic Resonance) spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling) vanderbilt.edu. ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopy, on the other hand, reveals the different types of carbon atoms present in the molecule and their electronic environments vanderbilt.edu. The number of signals in a ¹³C-NMR spectrum can indicate the symmetry of the carbon framework vanderbilt.edu.
Two-dimensional NMR techniques offer more detailed structural insights by correlating signals from different nuclei.
COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled through chemical bonds (typically two or three bonds away), helping to map out proton spin systems slideshare.netprinceton.edusdsu.eduuvic.ca.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly bonded to carbons, providing one-bond ¹H-¹³C connectivity slideshare.netprinceton.edusdsu.eduuvic.ca.
HMBC (Heteronuclear Multiple Bond Coherence) : HMBC detects correlations between protons and carbons separated by two to four (or even five) chemical bonds, which is crucial for connecting different molecular fragments slideshare.netprinceton.edusdsu.eduuvic.ca.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are spatially close to each other (within approximately 5-7 Å), regardless of whether they are chemically bonded. This is vital for determining relative stereochemistry and three-dimensional structure slideshare.netprinceton.eduduke.eduuzh.ch.
The combined analysis of these NMR experiments allows for the complete assignment of all proton and carbon signals, leading to a definitive structural elucidation of Isotriuvaretin.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS), particularly techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements (to several decimal places) libretexts.orgaskthenerd.commsu.edu. This accuracy allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions libretexts.orgaskthenerd.com. For this compound, HRESIMS would confirm its exact molecular mass and thus its precise elemental formula, which is a critical step in its structural characterization researchgate.net.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands that correspond to specific functional groups libretexts.orgspecac.comutdallas.eduualberta.cawfu.edu. By analyzing the IR spectrum of this compound, key functional groups can be identified. Common functional groups and their typical IR absorption ranges include:
O-H stretch : A broad and strong band typically found between 3200-3550 cm⁻¹ (for alcohols) or 2500-3300 cm⁻¹ (for carboxylic acids) libretexts.orgspecac.comutdallas.eduwfu.edu.
C-H stretch : Bands around 3000 cm⁻¹ for sp³ hybridized carbons and slightly above 3000 cm⁻¹ for sp² hybridized carbons (aromatic or vinylic) libretexts.orgspecac.comwfu.edu.
C=O stretch : A strong and sharp band usually observed in the region of 1680-1750 cm⁻¹, depending on whether the carbonyl is conjugated or part of an ester, ketone, or aldehyde libretexts.orgspecac.comutdallas.eduwfu.edu.
C-O stretch : Found in the fingerprint region, typically between 1000-1300 cm⁻¹ libretexts.orgspecac.comwfu.edu.
The presence and specific positions of these bands in the IR spectrum of this compound would confirm the presence of hydroxyl, carbonyl, and aromatic functionalities, consistent with its proposed dihydrochalcone (B1670589) structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to electronic transitions, particularly those involving π electrons ualberta.cabspublications.netlibretexts.orgijprajournal.comresearchgate.net. Molecules or parts of molecules that absorb light in the UV-Vis region are known as chromophores bspublications.netlibretexts.orgresearchgate.net. For this compound, UV-Vis spectroscopy would help in identifying conjugated systems, such as aromatic rings and double bonds, which are characteristic of dihydrochalcones bspublications.netlibretexts.org. The absorption maxima (λmax) and extinction coefficients provide information about the extent of conjugation and the electronic nature of the chromophores present in the molecule bspublications.netlibretexts.orgijprajournal.com.
Computational Approaches for Structural Confirmation and Stereochemical Analysis
Computational methods are indispensable tools for validating proposed structures, especially when dealing with complex molecules or when experimental data alone is ambiguous. They provide a theoretical framework to predict spectroscopic properties that can be directly compared with experimental findings.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are extensively used to predict NMR chemical shifts (¹H and ¹³C) for candidate structures. These predicted shifts are then compared to experimental data to determine the most likely molecular structure. The DP4+ (or similar statistical methods like DP4) approach is a powerful tool that analyzes the errors between calculated and experimental chemical shifts, providing a probability score for each proposed structure researchgate.netresearchgate.netleibniz-fmp.de.
Methodology:
Conformational Search: For flexible molecules, a thorough conformational search is performed to identify all low-energy conformers. This is typically done using molecular mechanics force fields or semi-empirical methods, followed by geometry optimization using DFT uca.edu.arfrontiersin.org.
NMR Chemical Shift Calculation: DFT calculations, often employing methods like GIAO (Gauge-Independent Atomic Orbital) with specific functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d), def2-TZVP), are used to compute the shielding tensors for each conformer. These calculations are computationally intensive and require careful selection of theoretical levels nih.govresearchgate.netfrontiersin.org.
Statistical Analysis (DP4+): The calculated chemical shifts are then statistically compared to the experimental NMR data. DP4+ assesses the agreement using metrics like mean absolute error (MAE) and corrected mean absolute error (CMAE), and provides a probability for each candidate structure. This method is highly effective in distinguishing between closely related isomers and confirming stereochemical assignments researchgate.netresearchgate.netleibniz-fmp.de.
Hypothetical Data Representation:
If specific DP4+ calculations were performed for this compound, the results might be presented in a table comparing proposed structures (e.g., diastereomers or constitutional isomers) against experimental data.
| Candidate Structure | ¹H NMR DP4+ Probability (%) | ¹³C NMR DP4+ Probability (%) | Overall DP4+ Probability (%) |
| This compound Isomer A | 98.5 | 99.1 | 98.8 |
| This compound Isomer B | 1.0 | 0.5 | 0.8 |
| This compound Isomer C | 0.5 | 0.4 | 0.4 |
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration (AC) of chiral molecules. Computational ECD calculations, primarily using Time-Dependent Density Functional Theory (TDDFT), predict the ECD spectra of proposed stereoisomers. By comparing the calculated spectra with experimental ECD data, the correct absolute configuration can be assigned uca.edu.arnih.govmdpi.comfigshare.com.
Methodology:
Conformational Analysis: Similar to NMR calculations, a comprehensive conformational search is essential. All low-energy conformers are identified, and their relative energies are calculated.
ECD Spectrum Calculation: TDDFT calculations are performed on the optimized conformers to predict their electronic transitions and associated rotational strengths. These individual spectra are then Boltzmann-weighted averaged based on their conformational populations to generate a theoretical ECD spectrum for each proposed stereoisomer.
Comparison with Experimental ECD: The calculated ECD spectra are then compared with the experimentally obtained ECD spectrum. A good agreement in terms of peak positions, signs, and relative intensities between a calculated spectrum and the experimental data strongly supports the proposed absolute configuration uca.edu.arnih.govmdpi.comfigshare.com.
Hypothetical Data Representation:
A comparison of experimental and calculated ECD spectra would typically involve plotting the data, often with a similarity factor (SF) or a coefficient of determination (R²) to quantify the agreement.
| Proposed Absolute Configuration | Spectral Similarity (e.g., SF) | Agreement Score (e.g., R²) | Conclusion |
| This compound (X)-isomer | 0.92 | 0.88 | Matches experimental ECD |
| This compound (Y)-isomer | 0.35 | 0.21 | Poor match to experimental ECD |
Compound Names Mentioned:
| Compound Name |
|---|
| This compound |
| Uvaretin (B1683745) |
| Triuvaretin |
| Diuvaretin (B1227804) |
Biosynthetic Pathways and Precursors of Isotriuvaretin
Proposed Biosynthetic Origin of Isotriuvaretin
The biosynthesis of this compound is proposed to begin with precursors from two major metabolic routes: the shikimate pathway, which provides the aromatic rings, and the acetate-malonate pathway, which contributes to the polyketide portion of the molecule. The core structure of a dihydrochalcone (B1670589) is assembled through the phenylpropanoid pathway, followed by specific modifications, including a characteristic C-benzylation, to yield the final this compound molecule. While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, a general framework can be constructed based on the well-established biosynthesis of related flavonoids and dihydrochalcones.
Role of the Shikimate Pathway in Aromatic Precursor Synthesis
The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including phenylalanine, which is the primary precursor for the phenylpropanoid pathway. This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway), into chorismate. Chorismate then serves as a branch-point intermediate for the synthesis of phenylalanine, tyrosine, and tryptophan. For the biosynthesis of this compound, phenylalanine is the key starting material that provides the C6-C3 unit of the dihydrochalcone scaffold.
Key Intermediates in the Shikimate Pathway
| Intermediate | Description |
|---|---|
| Phosphoenolpyruvate (PEP) | A three-carbon compound derived from glycolysis. |
| Erythrose 4-phosphate (E4P) | A four-carbon sugar phosphate from the pentose phosphate pathway. |
| 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | Formed by the condensation of PEP and E4P. |
| Shikimate | The namesake intermediate of the pathway. |
| Chorismate | The final product of the shikimate pathway and a key branch-point metabolite. |
Phenylpropanoid Pathway Intermediates and Enzyme Systems
The phenylpropanoid pathway is the central route for the biosynthesis of a vast array of plant secondary metabolites, including flavonoids, lignins, and stilbenes. mdpi.com The pathway commences with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. mdpi.com This is followed by a series of hydroxylation and ligation reactions to produce p-coumaroyl-CoA, the activated precursor for chalcone (B49325) synthesis. mdpi.com
Key Enzymes and Intermediates in the Phenylpropanoid Pathway
| Enzyme | Intermediate | Product |
|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | Phenylalanine | Cinnamic acid |
| Cinnamate 4-hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid |
Mechanisms of Chalcone Formation and Dihydrochalcone Reduction
The formation of the characteristic C6-C3-C6 backbone of chalcones is catalyzed by the enzyme chalcone synthase (CHS), a type III polyketide synthase. mdpi.com CHS mediates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. The reaction proceeds through a series of decarboxylative Claisen condensations, ultimately leading to the formation of naringenin chalcone.
The biosynthesis of dihydrochalcones requires the subsequent reduction of the α,β-unsaturated double bond of the chalcone. This reduction is catalyzed by a chalcone reductase (CHR). This enzymatic step is crucial for the formation of the dihydrochalcone scaffold that forms the core of this compound.
Benzylation Reactions in the Biosynthesis of C-Benzylated Dihydrochalcones
A defining feature of this compound and related compounds found in the Annonaceae family is the presence of a benzyl (B1604629) group attached to the A-ring of the dihydrochalcone scaffold. nih.gov This C-benzylation is a key diversification step in the biosynthesis of these natural products. The benzyl moiety is believed to be derived from the shikimate pathway, likely via phenylpyruvic acid or a related intermediate.
The C-benzylation reaction is catalyzed by a specific C-prenyltransferase-like enzyme, tentatively named a C-benzyltransferase. While the precise enzyme has not been isolated and characterized from Uvaria species, it is proposed that this enzyme facilitates an electrophilic aromatic substitution reaction, where a benzylic carbocation or a related electrophile attacks the electron-rich phloroglucinol-type A-ring of the dihydrochalcone precursor. The regioselectivity of this benzylation is a critical factor in determining the final structure of the natural product.
Enzymatic Transformations in the Formation of this compound
Following the C-benzylation of the dihydrochalcone core, further enzymatic modifications are likely required to produce the final structure of this compound. These transformations may include hydroxylations, methylations, and potentially cyclizations, depending on the specific structure of this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases, O-methyltransferases, and cyclases, respectively. The precise sequence and nature of these final enzymatic steps in the biosynthesis of this compound remain an active area of research. The presence of a diverse array of structurally related C-benzylated dihydrochalcones in Uvaria species suggests a combinatorial action of these tailoring enzymes, leading to a rich chemical diversity. nih.gov
Chemical Synthesis and Analogues of Isotriuvaretin
Total Synthesis Approaches to Isotriuvaretin
The total synthesis of this compound, like other complex chalcones, typically involves building the core structure through condensation reactions. While specific published total syntheses of this compound itself are not extensively detailed in the provided search results, the general strategies for synthesizing chalcones are well-established. The Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative, is the most common and foundational method for constructing the chalcone (B49325) skeleton researchgate.netijbpsa.comresearchgate.netpropulsiontechjournal.com. This reaction allows for the introduction of diverse aromatic rings and functional groups, which are crucial for tailoring the properties of chalcone derivatives. For complex structures like this compound, which features multiple hydroxyl groups and benzyl (B1604629) moieties, the synthesis would likely require careful selection of protecting groups and reaction conditions to ensure regioselectivity and prevent unwanted side reactions.
Strategies for the Synthesis of this compound Analogues
The synthesis of this compound analogues primarily focuses on modifying the core chalcone structure to explore structure-activity relationships. Strategies include:
Varying Substituents on Aromatic Rings: Analogues are often synthesized by using substituted benzaldehydes and acetophenones in the Claisen-Schmidt condensation. This allows for the introduction of different electron-donating or electron-withdrawing groups, halogens, or alkyl/alkoxy chains onto the A and B rings of the chalcone.
Modification of the Alkenone Bridge: While the core structure is generally maintained, modifications to the α,β-unsaturated carbonyl system are less common for chalcones themselves, but related dihydrochalcones are synthesized by reducing this double bond nih.govekb.egnih.gov.
Incorporation of Heterocycles: Chalcones can be used as building blocks for synthesizing various heterocyclic compounds, such as pyrazolines, pyrimidines, and flavonoids, by reacting them with different bifunctional reagents researchgate.netekb.eg.
Chemical Modification of Related Natural Chalcones and Dihydrochalcones
Natural chalcones and dihydrochalcones serve as inspiration and starting points for synthetic chemists. Chemical modification of these natural products can involve:
Reduction of the Double Bond: Dihydrochalcones are readily obtained by the catalytic hydrogenation of the α,β-unsaturated double bond present in chalcones. Various catalysts, including palladium, nickel, and rhodium, can be employed for this transformation nih.govekb.egnih.gov. For instance, chemoselective reduction of chalcones using hydrogen gas catalyzed by ruthenium salts or palladium on carbon is a common method nih.govnih.gov.
Functionalization of Hydroxyl Groups: The phenolic hydroxyl groups commonly found in natural chalcones and this compound can be selectively protected, alkylated, or acylated to generate derivatives with altered solubility or biological activity.
Introduction of New Substituents: Methods like Friedel-Crafts acylation or alkylation can be used to introduce new groups onto the aromatic rings of pre-existing chalcone or dihydrochalcone (B1670589) structures, provided suitable activation or directing groups are present.
Synthetic Methodologies for Introducing Benzyl Moieties
The presence of benzyl moieties in this compound suggests synthetic strategies that can incorporate these groups. While specific methodologies for introducing benzyl groups onto chalcone precursors are not explicitly detailed in the provided snippets, general approaches for aryl group introduction are relevant. These might include:
Friedel-Crafts Alkylation/Acylation: These reactions can be used to attach benzyl groups to activated aromatic rings. However, controlling regioselectivity, especially in the presence of multiple activating groups like hydroxyls, can be challenging.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, are powerful tools for forming carbon-carbon bonds and could be employed to attach benzyl or substituted benzyl groups to halogenated precursors.
Direct Benzylation: In some cases, direct benzylation of phenolic compounds or activated methylene (B1212753) groups might be feasible, though often requiring specific catalysts and conditions to achieve selectivity. The structure of this compound suggests that benzyl groups are attached to the phenyl rings and potentially to the core structure itself.
Asymmetric Synthesis and Enantioselective Approaches
The synthesis of chiral molecules like this compound or its analogues often requires asymmetric synthesis to control the stereochemistry at newly formed chiral centers.
Catalytic enantioselective synthesis offers efficient routes to chiral compounds using substoichiometric amounts of chiral catalysts. For chalcones and related compounds, several catalytic enantioselective strategies have been developed:
Michael Additions: Chiral catalysts, including cinchona alkaloid-derived thioureas and quaternary ammonium (B1175870) salts, have been successfully employed for the enantioselective Michael addition of various nucleophiles (e.g., nitroalkanes, thioacetic acid) to chalcones researchgate.netdoi.org. These reactions typically yield Michael adducts with high enantiomeric excesses (ee).
Conjugate Additions: Transition metal catalysts, such as Rh(I) and Cu(I) complexes with chiral ligands, can catalyze the enantioselective 1,4-addition of nucleophiles (e.g., arylboronic acids, arylboroxines) to chalcones, forming chiral products with good to excellent ee values rsc.org.
Transfer Hydrogenation: Ruthenium(II) precatalysts have been used for the asymmetric transfer hydrogenation of chalcones, reducing both the C=C and C=O bonds to yield chiral 1,3-diarylpropan-1-ols with high enantioselectivity acs.org.
Friedel-Crafts Alkylation: Chiral dinuclear zinc catalysts have been developed for the enantioselective Friedel-Crafts alkylation of pyrrole (B145914) with chalcones, yielding β-pyrrole-substituted dihydrochalcones with excellent enantioselectivity acs.org.
These catalytic methods are crucial for accessing enantiomerically pure or enriched chalcone derivatives, which is often necessary for understanding their biological mechanisms and developing them as pharmaceuticals.
Mechanistic Biological Studies and Pharmacological Profiling of Isotriuvaretin Non Human
In Vitro Pharmacological Studies
Following a comprehensive review of available scientific literature, no specific in vitro pharmacological studies have been identified for the compound Isotriuvaretin . Research on the broader class of C-benzylated dihydrochalcones, to which this compound belongs, indicates a range of biological activities, including antimicrobial and cytotoxic properties. nih.gov However, data directly pertaining to this compound across various experimental models remains unavailable in the public domain.
Antiplasmodial Activity in Parasite Strains (e.g., Plasmodium falciparum K-1 strain, W2 strain)
No published studies were found that specifically investigate the antiplasmodial activity of this compound against any parasite strains, including the chloroquine-resistant K-1 strain or the W2 strain of Plasmodium falciparum. While other dihydrochalcones and related flavonoid compounds have been explored for their antimalarial properties, specific data for this compound is not available. nih.govutcg6e.com
Antibacterial Activity Against Bacterial Species (Gram-positive and Gram-negative)
There is no specific information available in the scientific literature regarding the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial species. While the general class of dihydrochalcones has been noted for antimicrobial potential, specific minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values for this compound have not been reported. nih.govnih.gov
Investigation of Cellular Targets and Pathways (Non-Human)
No research has been published detailing the specific non-human cellular targets or pathways affected by this compound. Mechanistic studies to elucidate how this specific compound might interact with cellular components have not been documented.
Enzyme Inhibition Studies (e.g., Falcipain-2 inhibition)
There are no available studies on the inhibitory effects of this compound on any enzymes, including the Plasmodium falciparum cysteine protease, Falcipain-2. The potential for this compound to act as an enzyme inhibitor remains uninvestigated. nih.govwikipedia.org
Antioxidant Activity in Cellular Models
No studies have been conducted to evaluate the antioxidant activity of this compound in any cellular models. Assays that would determine its capacity to scavenge free radicals or modulate cellular oxidative stress have not been reported in the scientific literature. mdpi.commdpi.com
Cytotoxic Effects on Non-Human Cell Lines and Cancer Cell Lines (Non-Human)
Specific data on the cytotoxic effects of this compound on non-human cell lines or cancer cell lines are not available. While related C-benzylated dihydrochalcones like uvaretin (B1683745) have shown cytotoxicity against certain cancer cell lines, such as A549 cells, no such research has been published for this compound. nih.govnih.gov
Epstein-Barr Virus Early Antigen (EBV-EA) Activation Inhibition Assay (Raji cells)
There is currently no publicly available scientific literature detailing the specific inhibitory effects of this compound on the activation of Epstein-Barr Virus Early Antigen (EBV-EA) in Raji cells. While studies have been conducted on the general ability of retinoids and other compounds to inhibit EBV-EA activation in this cell line, specific data for this compound is not available.
In Vivo Preclinical Research Utilizing Animal Models
Evaluation of Biological Activity in Animal Models (e.g., Antiplasmodial activity in mice against P. berghei)
Scientific literature documenting the in vivo antiplasmodial activity of this compound in mouse models infected with Plasmodium berghei is not currently available. While the antiplasmodial activity of various plant extracts and synthetic compounds has been evaluated using this model, specific studies involving this compound have not been published.
Assessment of Activity in Disease Models (Non-Human)
There is a lack of published research on the activity of this compound in specific non-human disease models.
Models for Chemoprevention Studies (e.g., Mouse Skin Carcinogenesis Test)
There are no available studies that have investigated the chemopreventive potential of this compound using the mouse skin carcinogenesis test. This model is a well-established method for evaluating the ability of compounds to inhibit the development of skin tumors, but data specific to this compound has not been reported.
Metabolic Fate and Biotransformation in Non-Human Biological Systems
Investigation of Metabolites
Information regarding the metabolic fate and biotransformation of this compound in non-human biological systems is not present in the available scientific literature. Consequently, there are no reported data on the metabolites of this compound.
Pathways of Biotransformation
Currently, there are no specific published scientific studies detailing the in vivo or in vitro biotransformation and metabolic pathways of this compound in any non-human biological system. The scientific literature to date has primarily focused on the isolation of this compound from natural sources, such as Uvaria leptocladon, and the characterization of its biological activities, including its potential as an antimalarial agent.
However, based on the known metabolic fate of structurally related compounds, specifically other dihydrochalcones, it is possible to infer the likely biotransformation pathways for this compound. Dihydrochalcones, as a class of plant secondary metabolites, are known to undergo metabolic transformations in vivo. These transformations are generally categorized into Phase I and Phase II reactions, primarily occurring in the liver and intestines, and often mediated by enzymes and the gut microbiota.
Inferred Phase I Metabolism:
Phase I reactions typically involve hydrolysis, reduction, and oxidation. For a C-benzylated dihydrochalcone (B1670589) like this compound, the following pathways can be postulated:
Hydrolysis: The core dihydrochalcone structure can be cleaved. Studies on other dihydrochalcones, such as phloretin, have shown that the molecule can be hydrolyzed, breaking the ester bond, to yield smaller phenolic compounds. tandfonline.com This process can be facilitated by gut microorganisms. tandfonline.com For this compound, this would likely result in the formation of substituted phloretic acid derivatives and phloroglucinol derivatives.
Oxidation: Hydroxylation is a common oxidative reaction catalyzed by cytochrome P450 (CYP) enzymes. The aromatic rings of the this compound molecule could be subject to hydroxylation, introducing additional hydroxyl groups.
Reduction: While this compound is already a dihydrochalcone (a reduced form of a chalcone), further reductions are possible, though less commonly reported for this class compared to their chalcone (B49325) precursors.
Inferred Phase II Metabolism:
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.
Glucuronidation and Sulfation: The hydroxyl groups present on the this compound molecule are prime sites for conjugation with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) and sulfate groups (via sulfotransferases, SULTs). This is a major metabolic pathway for many polyphenolic compounds.
Glycine Conjugation: Metabolites such as phloretic acid, which could be formed from the hydrolysis of the dihydrochalcone backbone, can be further conjugated with amino acids like glycine before excretion. tandfonline.com
The tables below summarize the potential enzymes and metabolites involved in the biotransformation of this compound, based on the metabolism of related dihydrochalcones.
Table 1: Potential Enzymes Involved in the Biotransformation of this compound
| Enzyme Family | Potential Role in this compound Metabolism |
| Cytochrome P450 (CYP) | Oxidation (e.g., hydroxylation of aromatic rings) |
| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation of hydroxyl groups |
| Sulfotransferases (SULTs) | Sulfation of hydroxyl groups |
| Esterases/Hydrolases (Microbial) | Cleavage of the dihydrochalcone structure |
| Glycine N-acyltransferase | Conjugation of acidic metabolites with glycine |
Table 2: Hypothetical Metabolites of this compound
| Metabolite Type | Potential Structure/Description |
| Hydroxylated this compound | This compound with additional -OH group(s) on aromatic rings |
| This compound Glucuronide | This compound conjugated with one or more glucuronic acid moieties |
| This compound Sulfate | This compound conjugated with one or more sulfate moieties |
| Phloretic Acid Derivative | Resulting from the cleavage of the dihydrochalcone backbone |
| Phloroglucinol Derivative | Resulting from the cleavage of the dihydrochalcone backbone |
It is crucial to emphasize that these pathways are inferred and that dedicated metabolic studies on this compound are required to confirm its actual biotransformation in any biological system.
Structure Activity Relationship Sar Studies of Isotriuvaretin and Its Analogues
Correlation Between Chemical Structure and Biological Activity
Isotriuvaretin belongs to the group of C-benzylated dihydrochalcones, which are characterized by a core dihydrochalcone (B1670589) structure with one or more benzyl (B1604629) groups attached to the A-ring. The biological activity of these compounds is significantly influenced by the number and position of these benzyl substitutions, as well as other functional groups on both the A and B rings.
Impact of Structural Modifications on Antiplasmodial Activity
This compound has been identified as having antiplasmodial properties. Investigations into its activity against the multidrug-resistant K-1 strain of Plasmodium falciparum have provided specific data points for SAR analysis. This compound exhibited an IC50 value of 20.85 μg/mL against this strain nih.govd-nb.info.
Comparing this activity with its analogues provides a clearer picture of the structural requirements for antiplasmodial potency. For instance, uvaretin (B1683745) and diuvaretin (B1227804), which are also C-benzylated dihydrochalcones, showed more potent activity with IC50 values of 3.49 μg/mL and 4.20 μg/mL, respectively nih.govd-nb.info. In contrast, triuvaretin had a higher IC50 value of 46.02 μg/mL, indicating lower potency nih.govd-nb.info. This suggests that while the presence of benzyl groups is important, the number and perhaps the specific isomerization (as in iso-forms) can modulate the antiplasmodial effect. The moderate activity of this compound positions it as a valuable scaffold for further optimization to enhance its potency against Plasmodium falciparum.
| Compound | Antiplasmodial Activity (IC50 in μg/mL) against P. falciparum K-1 strain |
|---|---|
| This compound | 20.85 |
| Uvaretin | 3.49 |
| Diuvaretin | 4.20 |
| Triuvaretin | 46.02 |
| Chamuvaretin | 5.32 |
Influence of Substituent Patterns on Antibacterial Activity
This compound has been reported to possess antimicrobial activity dspacedirect.orghms.org.gr. However, detailed studies delineating the specific influence of its substituent patterns on a broad range of bacterial species are limited in the currently available literature. General findings for the class of C-benzylated dihydrochalcones indicate that these compounds can exhibit activity against Gram-positive bacteria udsm.ac.tz.
For instance, a mixture of uvaretin and diuvaretin was found to be active against Staphylococcus aureus and Bacillus anthracis udsm.ac.tz. This suggests that the dihydrochalcone scaffold with benzyl substitutions is a promising framework for antibacterial agents. The antimicrobial efficacy of this compound is thought to be partly due to its ability to generate reactive oxygen species within microbial cells, leading to oxidative stress and cellular damage. To establish a clear SAR for the antibacterial activity of this compound analogues, further studies are required to test a variety of derivatives with systematic modifications of the substituent patterns on both aromatic rings against a panel of clinically relevant bacteria.
Structural Features Affecting Cytotoxic Potency in Non-Human Cell Lines
The cytotoxic potential of this compound has been evaluated, often in conjunction with its isomers and related compounds. A mixture of triuvaretin and this compound was assessed for its cytotoxicity using the brine shrimp lethality test, exhibiting an LC50 value of 27.35 µg/mL udsm.ac.tz. This indicates a moderate level of cytotoxicity.
Further studies on related C-benzylated dihydrochalcones have shown that cytotoxicity is a common feature of this class of compounds. For example, a mixture of uvaretin and diuvaretin showed a higher cytotoxic potency with an LC50 of 3.59 µg/mL udsm.ac.tz. Chamuvaritin also demonstrated significant cytotoxicity with an LC50 of 7.38 µg/mL udsm.ac.tz. These findings suggest that the nature and number of the C-benzyl groups are critical determinants of cytotoxic potency. The data indicates that an increase in the number of benzyl groups does not necessarily lead to higher cytotoxicity, as seen with the mixture of triuvaretin and this compound being less potent than the di-benzylated analogues. In vitro studies also suggest that this compound's cytotoxic effects against cancer cells can be enhanced through specific cellular interactions smolecule.com.
| Compound/Mixture | Cytotoxicity (LC50 in μg/mL) against Brine Shrimp |
|---|---|
| Triuvaretin & this compound | 27.35 |
| Uvaretin & Diuvaretin | 3.59 |
| Chamuvaritin | 7.38 |
| Cyclophosphamide (Standard) | 17.78 |
Rational Design of Novel Analogues Based on SAR Insights
The collective SAR data from this compound and its analogues provides a foundation for the rational design of new derivatives with improved biological activities and selectivity. The existing data suggests several avenues for structural modification.
For enhancing antiplasmodial activity, modifications could focus on mimicking the features of the more potent analogues like uvaretin. This might involve synthesizing analogues of this compound with variations in the number and position of the benzyl groups on the A-ring. Furthermore, the introduction of different substituents on the B-ring of the dihydrochalcone scaffold could be explored to modulate lipophilicity and electronic properties, which are often key to antiparasitic activity.
To develop analogues with improved antibacterial profiles, a systematic variation of substituents on both aromatic rings would be necessary to understand their impact on activity against a wider range of pathogens, including Gram-negative bacteria.
In terms of cytotoxicity, the goal would be to design analogues with selective toxicity towards cancer cells while minimizing effects on normal cells. This could involve creating derivatives that are preferentially activated in the tumor microenvironment or that target specific pathways upregulated in cancer cells. The existing SAR provides a starting point for identifying the structural motifs associated with general cytotoxicity, which could then be modified to achieve greater selectivity.
Advanced Analytical Methodologies for the Quantification and Characterization of Isotriuvaretin in Research
Chromatographic Techniques for Quantitative Analysis
Chromatography is a fundamental technique for the separation, identification, and purification of components within a mixture, making it indispensable for the quantitative analysis of Isotretinoin. nih.gov Various chromatographic methods have been developed and validated to achieve accurate and precise measurements of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of Isotretinoin. Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode, offering robust and reproducible separation of Isotretinoin from other related compounds and matrix components.
Several studies have detailed the development of sensitive and feasible RP-HPLC methods for the routine analysis of Isotretinoin. These methods often utilize C18 or C8 columns as the stationary phase. The mobile phase composition is a critical parameter and is typically a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous component (often with a buffer or acid modifier like trifluoroacetic acid to improve peak shape). Detection is commonly performed using a UV-Vis detector, with wavelengths around 342 nm to 355 nm being optimal for Isotretinoin.
The performance of HPLC methods for Isotretinoin analysis is demonstrated by key validation parameters. For instance, linearity is often established over a wide concentration range with high correlation coefficients (r² > 0.999). The precision of these methods, expressed as the relative standard deviation (RSD), is typically found to be less than 2%, indicating excellent repeatability. Accuracy, often assessed through recovery studies, generally falls within the range of 98.60% to 101.52%. The sensitivity of HPLC methods is defined by the limit of detection (LOD) and limit of quantification (LOQ), with values in the microgram per milliliter range being achievable.
A fully automated gradient HPLC method employing column-switching has also been developed for the determination of Isotretinoin and its metabolites in plasma. This technique allows for the quantification of compounds down to 2 ng/ml of plasma, with inter-assay precision between 1.0% and 4.7%.
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| Nucleodur RP C18 | Ethyl acetate:Ethanol (B145695) (50:50 v/v) | 1.0 | 354 | |
| Lichrospher RP18 | 0.01% TFA/acetonitrile (15/85, v/v) | 1.0 | 342 | |
| RP-C18 | Acetonitrile:Methanol:Water (50:45:5 v/v) with pH adjusted to 4.5 | 0.8 | 355 | |
| C-8 | Acetonitrile:Isopropyl alcohol (50:50, v/v) with pH adjusted to 5.0 | 1.0 | 280 |
Gas Chromatography (GC) offers an alternative approach for the analysis of Isotretinoin, particularly for the separation of its degradation products. GC methods have been developed for the assay of Isotretinoin in its isolated form and in various formulations. In some cases, GC with a flame ionization detector (GC-FID) has shown superior separation efficiency compared to HPLC, especially for resolving degradation products.
For enhanced identification capabilities, GC is often coupled with a mass spectrometer (GC-MS). This technique is particularly useful for the analysis of volatile components and can be applied to the study of Isotretinoin after appropriate sample preparation or derivatization. The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the target analyte and its related substances. GC-MS has been successfully used to identify a wide range of volatile compounds in complex natural product extracts.
The development of GC methods for Isotretinoin requires careful optimization of parameters such as the stationary phase, temperature programming, and injector settings to ensure efficient separation and prevent thermal degradation of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out as a highly sensitive and specific technique for the quantification of Isotretinoin. This method combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by tandem mass spectrometry.
LC-MS/MS methods are particularly advantageous for analyzing samples with complex matrices, as the mass spectrometer can selectively monitor for the specific mass-to-charge ratio of the target analyte, thereby minimizing interferences. The use of multiple reaction monitoring (MRM) mode further enhances selectivity and sensitivity.
The development of a robust LC-MS/MS method involves the optimization of both chromatographic and mass spectrometric parameters. This includes selecting an appropriate column and mobile phase for the LC separation, as well as fine-tuning the ion source conditions and collision energies for the MS/MS detection. The high sensitivity of LC-MS/MS allows for the quantification of Isotretinoin at very low concentrations, often in the nanogram per milliliter range.
Spectroscopic Methods for Purity and Identity Confirmation in Quantitative Studies
In conjunction with chromatographic techniques, spectroscopic methods play a crucial role in confirming the purity and identity of Isotretinoin in quantitative studies. Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used as a detection method in HPLC, where the characteristic absorbance of Isotretinoin at specific wavelengths is utilized for its quantification. A simple, feasible, and sensitive UV spectrophotometric method can be applied for the quantitative determination of Isotretinoin.
Mass spectrometry (MS), particularly when coupled with chromatography (GC-MS and LC-MS/MS), provides definitive identification of Isotretinoin based on its mass-to-charge ratio and fragmentation pattern. This is invaluable for confirming the identity of the analyte peak in a chromatogram and for characterizing any impurities or degradation products.
Sample Preparation Strategies for Complex Biological Matrices (Non-Human)
The accurate quantification of Isotretinoin in complex biological matrices from non-human studies necessitates effective sample preparation to remove interfering substances. The choice of extraction method depends on the nature of the plant material and the solvent used.
For plant tissues, sample preparation may involve steps such as flash freezing to prevent enzymatic degradation, followed by cryosectioning. Various extraction techniques can be employed, including maceration, where the plant material is soaked in a solvent to extract the compounds of interest. Other methods like steam distillation and solvent extraction are also used to isolate volatile and non-volatile compounds.
Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques for cleaning up extracts before chromatographic analysis. Protein precipitation is another simple and effective method for removing proteins from biological samples. The goal of any sample preparation strategy is to obtain a clean extract with a high recovery of the target analyte, ensuring the reliability of the subsequent quantitative analysis.
Development and Validation of Robust Analytical Methods for Research Applications
The development and validation of robust analytical methods are paramount for ensuring the quality and reliability of research data on Isotretinoin. Method validation is performed in accordance with guidelines from bodies such as the International Council for Harmonisation (ICH).
Key validation parameters that must be assessed include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
A well-validated analytical method provides confidence that it is suitable for its intended purpose and will yield consistently reliable results.
| Parameter | Description |
|---|---|
| Specificity | Ensures the signal is from the analyte of interest. |
| Linearity | Demonstrates a proportional response to concentration. |
| Accuracy | How close the measured value is to the true value. |
| Precision | The reproducibility of the measurement. |
| LOD | The smallest amount that can be detected. |
| LOQ | The smallest amount that can be accurately measured. |
| Robustness | The method's resistance to small changes in conditions. |
Theoretical Studies and Computational Chemistry Applications for Isotriuvaretin
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation encompass a range of computational methods used to represent and analyze the structure and behavior of molecules. These techniques are vital for understanding molecular conformation, dynamics, and interactions.
Conformational Analysis and Energy Minimization
Conformational analysis involves determining the three-dimensional arrangements of atoms in a molecule and identifying the most stable spatial arrangements, known as conformers. Energy minimization is a process used to find the lowest energy conformation of a molecule, typically employing molecular mechanics force fields. While specific detailed conformational studies for Isotriuvaretin are not extensively detailed in the provided search snippets, such analyses are fundamental to structure elucidation and understanding how a molecule might interact with other entities. For related secotriterpenoids, theoretical molecular mechanics calculations and simulation techniques using specialized computer programs have been employed to determine the most stable conformations dokumen.pub. Quantum chemical calculations, including those for Electronic Circular Dichroism (ECD) and Nuclear Magnetic Resonance (NMR) data, are also utilized in conjunction with experimental data to elucidate and confirm the absolute configurations and structures of compounds, which inherently involves conformational considerations researchgate.netresearchgate.net.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complex. This method is widely applied in drug discovery to identify potential drug candidates and understand their binding mechanisms.
This compound has been investigated using molecular docking simulations in the context of its potential inhibitory activity against Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a target relevant to Alzheimer's disease therapy umc.edu.dz. In these studies, this compound, identified as S1122, was docked into the active site of BACE1. The results indicated a binding affinity score and the formation of hydrogen bonds with the target protein, suggesting a plausible interaction mechanism.
Future Research Trajectories and Interdisciplinary Approaches for Isotriuvaretin
Exploration of Undiscovered Biosynthetic Enzymes and Genetic Pathways
The biosynthesis of Isotriuvaretin's dihydrochalcone (B1670589) backbone is understood to follow a conserved polyketide pathway, likely orchestrated by type III polyketide synthase (PKS) enzymes. However, the specific enzymatic machinery and the genetic blueprint governing the characteristic C-benzylation of the flavonoid core remain largely uncharacterized. Future research should prioritize the following:
Genomic and Transcriptomic Analysis of Uvaria Species: High-throughput sequencing of the genome and transcriptome of Uvaria species known to produce this compound is a critical first step. This will enable the identification of candidate genes encoding for PKS enzymes, as well as tailoring enzymes such as C-prenyltransferases or other alkylating enzymes that may be responsible for the benzylation.
Enzyme Discovery and Characterization: Following the identification of candidate genes, functional characterization of the encoded enzymes is paramount. This will involve heterologous expression of these genes in microbial hosts (e.g., E. coli or Saccharomyces cerevisiae) and subsequent in vitro assays to confirm their enzymatic activity and substrate specificity. The discovery of a novel C-benzyltransferase would be a significant advancement in the field of flavonoid biosynthesis.
Pathway Elucidation: A combination of isotopic labeling studies and metabolic profiling of genetically modified Uvaria cell cultures or heterologous expression systems will be instrumental in piecing together the complete biosynthetic pathway of this compound.
Table 1: Key Research Steps in Elucidating this compound Biosynthesis
| Research Step | Methodology | Expected Outcome |
| Gene Discovery | Genome and Transcriptome Sequencing | Identification of candidate PKS and C-benzyltransferase genes. |
| Enzyme Function | Heterologous Expression and In Vitro Assays | Confirmation of enzyme activity and substrate specificity. |
| Pathway Mapping | Isotopic Labeling and Metabolomics | Delineation of the complete biosynthetic route to this compound. |
Development of New Synthetic Strategies for Complex Analogues
The chemical synthesis of complex natural products like this compound and its analogues presents a considerable challenge, yet it is essential for generating sufficient quantities for biological testing and for creating novel derivatives with potentially enhanced activities. Future synthetic strategies should focus on efficiency, stereoselectivity, and the integration of biocatalysis.
Chemoenzymatic Synthesis: Combining the strengths of chemical synthesis with the high selectivity of enzymatic reactions offers a promising avenue for the efficient production of this compound analogues. This could involve the chemical synthesis of a dihydrochalcone precursor followed by an enzymatic C-benzylation step, utilizing a newly discovered C-benzyltransferase.
Stereoselective Synthesis: The development of stereoselective synthetic routes is crucial, as the biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Methodologies such as asymmetric catalysis and the use of chiral auxiliaries will be central to achieving high enantiomeric purity in synthetic analogues.
Combinatorial Synthesis and Analogue Libraries: The generation of a library of this compound analogues with diverse substitutions on both the dihydrochalcone scaffold and the benzyl (B1604629) group will be vital for structure-activity relationship (SAR) studies. This will facilitate the identification of key structural features responsible for its biological effects and the design of more potent and selective compounds.
Identification of Novel Biological Targets and Mechanisms of Action in Non-Human Systems
While this compound has demonstrated antimicrobial and antiplasmodial activities, its precise molecular targets and mechanisms of action are not well understood. A deeper investigation into its biological effects in non-human systems is warranted.
In Silico Target Prediction: Computational approaches, such as reverse docking and pharmacophore modeling, can be employed to screen large databases of protein structures and predict potential biological targets for this compound. This in silico screening can provide initial hypotheses that can then be validated experimentally.
Proteomic and Metabolomic Profiling: Treating microbial cultures (e.g., bacteria, fungi) or parasitic organisms (e.g., Plasmodium falciparum) with this compound and subsequently analyzing changes in their proteome and metabolome can offer valuable insights into its mechanism of action. For instance, alterations in the expression of proteins involved in cell wall synthesis, energy metabolism, or oxidative stress response could point towards specific cellular pathways affected by the compound.
Molecular Docking and Binding Studies: Once potential targets are identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound to these proteins. These computational predictions should be followed by in vitro binding assays, such as surface plasmon resonance or isothermal titration calorimetry, to experimentally confirm the interaction.
Table 2: Approaches for Target Identification of this compound
| Approach | Methodology | Potential Non-Human Targets |
| In Silico Screening | Reverse Docking, Pharmacophore Modeling | Microbial enzymes, Parasitic proteins |
| Systems Biology | Proteomics, Metabolomics | Cellular pathways in bacteria and Plasmodium |
| Biophysical Analysis | Molecular Docking, Binding Assays | Specific protein-ligand interactions |
Application of Advanced Bioanalytical Techniques for Metabolomics Research (Non-Human)
Understanding the metabolic fate of this compound in non-human biological systems is crucial for interpreting its bioactivity and potential ecological roles. Advanced bioanalytical techniques can provide unprecedented spatial and chemical resolution in these investigations.
Mass Spectrometry Imaging (MSI): Techniques like Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry can be used to visualize the spatial distribution of this compound and its metabolites directly in plant tissues or in microorganisms. This can reveal sites of biosynthesis, accumulation, and metabolic conversion.
High-Resolution Mass Spectrometry and NMR Spectroscopy: The combination of liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for the structural elucidation of novel metabolites of this compound produced by microbial or plant enzyme systems.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Research for this compound
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize natural product-based drug discovery. These computational tools can be leveraged to accelerate the research and development pipeline for this compound and its analogues.
Predictive Modeling of Bioactivity: Machine learning algorithms can be trained on existing datasets of flavonoid bioactivities to build predictive models. These models can then be used to screen virtual libraries of this compound analogues and prioritize the synthesis of compounds with the highest predicted activity against specific microbial or parasitic targets.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to establish a mathematical relationship between the structural features of this compound analogues and their biological activity. This will provide a deeper understanding of the SAR and guide the rational design of more potent compounds.
In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel this compound analogues can be predicted using in silico models. This early-stage assessment can help to identify and deprioritize compounds with unfavorable pharmacokinetic or toxicological profiles, thereby reducing the cost and time associated with preclinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
